7-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-2H-1-benzopyran-4-one
Description
Properties
Molecular Formula |
C16H12O4 |
|---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
7-hydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one |
InChI |
InChI=1S/C16H12O4/c17-12-3-1-10(2-4-12)7-11-9-20-15-8-13(18)5-6-14(15)16(11)19/h1-8,17-18H,9H2 |
InChI Key |
CWFKSHWAQPOKQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)O)C(=O)C3=C(O1)C=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Procedure
Reactants :
- 7-Hydroxy-4H-1-benzopyran-4-one (dihydrocoumarin derivative).
- 4-Hydroxybenzaldehyde (aromatic aldehyde).
- Base : Piperidine or pyrrolidine.
Conditions :
- Heating at 100–110°C in a solvent-free system or using toluene/ethanol.
- Reaction time: 2–4 hours .
Mechanism :
Purification :
| Parameter | Value | Source |
|---|---|---|
| Yield | 63–90% | |
| Melting Point | 110–184°C | |
| Key NMR Peaks (δ ppm) | 7.88 (CH), 6.97–7.49 (ArH) |
Knoevenagel Condensation with Ionic Liquid Catalysis
This green chemistry approach enhances efficiency and reduces environmental impact.
Procedure
Advantages
- Catalytic Efficiency : BAIL accelerates condensation without requiring stoichiometric bases.
- Sustainability : Water as solvent and reusable catalyst.
| Catalyst Loading | Yield | Reaction Time | Source |
|---|---|---|---|
| 3.16 mol% BAIL | 95–98% | 2–2.5 hours |
Microwave-Assisted Synthesis
This method accelerates reaction rates and improves yields.
Procedure
- Reactants :
- 2-(3-Chlorophenyl)-7-hydroxyl-4H-1-benzopyran-4-one (pre-synthesized).
- Amine derivatives (e.g., methylamine, ethylamine).
- Conditions :
- Microwave irradiation (Level 5, 2–3 minutes).
- Base : Pyridine.
Key Steps
- Nucleophilic Substitution : Chlorine at position 3 is replaced by an amine.
- Elimination : Formation of the methylidene bridge via dehydration.
| Substituent | Yield | Melting Point | Source |
|---|---|---|---|
| Methylamino | 63.12% | 178–180°C | |
| Ethylamino | 72.00% | 184–185°C |
Critical Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Aldol Condensation | High yield, well-established | Requires anhydrous conditions |
| Knoevenagel (BAIL) | Green, reusable catalyst | Limited to specific substrates |
| Microwave | Short reaction time, high purity | Requires specialized equipment |
Spectroscopic Characterization
NMR and IR Data
| Spectroscopic Feature | Observation | Source |
|---|---|---|
| ¹H-NMR (δ ppm) | 7.88 (CH), 6.97–7.49 (ArH), 5.78 (O-CH₂) | |
| IR (cm⁻¹) | 1741 (C=O), 1583 (C=C), 3365 (O-H) |
Mass Spectrometry
| Ionization | m/z | Fragment | Source |
|---|---|---|---|
| ESI-MS | 177 | [M+H]⁺ (precursor) |
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl groups and conjugated system participate in oxidation:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | 1,1-Diphenyl-2-picrylhydrazyl | Stabilized radical (EC₅₀ = 13–28 µM) | |
| Quinone Formation | KMnO₄, acidic conditions | 3,4-Quinone derivative |
The catechol-like structure (3′,4′-dihydroxyphenyl) in derivatives enhances antioxidant activity via radical stabilization .
Reduction Reactions
The α,β-unsaturated carbonyl system undergoes selective reduction:
-
Reducing Agent : NaBH₄ in methanol.
-
Product : Dihydro-4H-benzopyran-4-one (saturated chromanone).
-
Mechanism : 1,4-Conjugate addition of hydride to the enone system.
This reaction alters the compound’s planarity, impacting its biological activity.
Esterification and Acylation
The hydroxyl groups at C7 and C4′ undergo derivatization:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine | 7-Acetoxy derivative | Enhanced lipophilicity |
| Sulfonation | CF₃SO₃H, POCl₃ | Triflate intermediate | Coupling reactions (e.g., Heck) |
Triflate intermediates enable cross-coupling reactions (e.g., Heck, Suzuki) for functionalization .
Hydrogen Bonding and Solvent Interactions
The compound’s solubility and reactivity are influenced by hydrogen bonding:
-
Hydrogen Bond Donors : C7–OH and C4′–OH (bond lengths: 1.36–1.42 Å) .
-
Acceptors : Carbonyl oxygen (O4) and solvent molecules (e.g., DMF, ethanol) .
In DMF, the C7–OH forms a strong hydrogen bond (O⋯O = 2.63 Å), stabilizing the crystal lattice .
Enzyme Inhibition Mechanisms
The compound interacts with biological targets via specific reactions:
-
α-Glucosidase Inhibition : Competitive binding to the enzyme’s active site (IC₅₀ = 28–100 µM) .
-
Cyclooxygenase-2 (COX-2) Inhibition : Blocks arachidonic acid binding via π-π stacking with His90.
Structural Insights and Reactivity
X-ray crystallography reveals:
-
Dihedral Angle : 43.28° between the benzopyran and 4-hydroxyphenyl rings, reducing conjugation and enhancing steric accessibility .
-
Key Bond Lengths : C3–C4′ = 1.47 Å (single bond), C2–O4 = 1.23 Å (double bond) .
These features direct reactivity toward electrophilic substitution at C6 and nucleophilic attacks at the carbonyl .
Thermal and Photochemical Stability
-
Thermal Decomposition : Degrades above 250°C, forming phenolic and CO₂ byproducts.
-
UV Stability : Absorbance at 260 nm (ε = 12,500 M⁻¹cm⁻¹) with photodegradation under prolonged UV exposure.
Scientific Research Applications
The applications of 7-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-2H-1-benzopyran-4-one are not explicitly detailed within the provided search results; however, the search results do provide information on related benzopyran compounds and their applications.
Related Compounds and Applications
- 4H-1-Benzopyran-4-one derivatives Several novel 2- and 3-substituted-7-methoxy-4H-1-benzopyran-4-one derivatives have been synthesized and evaluated as nonsteroidal antiestrogens . One compound, 3-Benzyl-7-methoxy-4H-1-benzopyran-4-one, displayed uterotrophic activity, while 2-(4'-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one exhibited antiestrogenic activity .
- 3-Benzylidene-4-chromanone derivatives A series of 3-benzylidene-4-chromanone derivatives have been synthesized and assessed for their antioxidant and α-glucosidase inhibitory activities . These derivatives share chemical features like hydroxyl and methoxy groups .
- (4-phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone compounds These compounds have potential therapeutic applications due to their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 and treat metabolic syndrome, type 2 diabetes, obesity, insulin resistance, hypertension, lipid disorders, cardiovascular disorders, CNS disorders, mild cognitive impairment, early dementia, and Alzheimer's disease .
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 7-hydroxy-3-[(4-hydroxyphenyl)methylidene]-2H-1-benzopyran-4-one and related chromone/isoflavone derivatives are summarized below:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
This modification may improve BBB permeability, a critical factor for treating neurological disorders . Genistein’s additional 5-hydroxyl group broadens its bioactivity, including tyrosine kinase inhibition, but may reduce BBB penetration due to increased polarity . Prenylated derivatives (e.g., 8-prenyldaidzein) exhibit increased lipophilicity, improving membrane uptake but possibly reducing aqueous solubility .
Physicochemical Properties :
- The target compound shares the same molecular formula as daidzein (C₁₅H₁₀O₄) but differs in solubility due to the methylidene group, which may reduce crystallinity and enhance solubility in organic solvents .
- Trifluoromethyl-substituted analogs (e.g., Compound BB53-1763) demonstrate how electron-withdrawing groups can alter metabolic stability and binding affinity .
Therapeutic Potential: Both the target compound and daidzein inhibit GAG synthesis, but the methylidene group’s resonance effects could enhance its efficacy in substrate reduction therapy (SRT) for MPS .
Biological Activity
7-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-2H-1-benzopyran-4-one, commonly referred to as daidzein , is a naturally occurring isoflavonoid with significant biological activity. Its molecular formula is , and it features a complex structure that contributes to its diverse pharmacological properties. This article explores the biological activities of this compound, supported by data tables and relevant case studies.
Overview of Biological Activities
Daidzein exhibits a wide range of biological activities, including:
- Antioxidant Properties : Daidzein has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
- Estrogenic Activity : It mimics estrogen and binds to estrogen receptors, influencing various physiological processes.
- Anti-inflammatory Effects : Daidzein can inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory properties.
- Anticancer Potential : Research indicates that daidzein may inhibit cancer cell proliferation and induce apoptosis in various cancer types.
Table 1: Summary of Biological Activities
The biological activities of daidzein are attributed to its interaction with various molecular targets. Notably:
- Estrogen Receptor Modulation : Daidzein's structural similarity to estrogen allows it to bind to estrogen receptors, influencing gene expression related to growth and metabolism.
- Inhibition of PKC Isoforms : Studies have shown that daidzein can selectively inhibit protein kinase C (PKC) isoforms, particularly PKC-ζ, which is involved in several signaling pathways related to cancer and addiction .
Case Study: Anticancer Effects
A study examined the effects of daidzein on human oral squamous cell carcinoma (OSCC) cells. The findings revealed that daidzein treatment led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. The study highlighted daidzein's potential as a therapeutic agent for OSCC .
Structure-Activity Relationship (SAR)
The structure of daidzein is crucial for its biological activity. Modifications at specific positions can enhance or diminish its effects. For instance:
- Hydroxyl Groups : The presence of hydroxyl groups at the 7 and 4' positions is essential for its antioxidant and estrogenic activities.
- Methylation Effects : Methylation at the 7-position has been shown to reduce estrogenic activity, indicating the importance of this functional group in modulating biological effects .
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Daidzein | Hydroxyl groups at 7 and 4' positions | Estrogenic activity; antioxidant properties |
| Genistein | Additional hydroxyl at 5 position | Stronger anticancer effects |
| Coumestrol | More potent phytoestrogen | Affects reproductive health |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 7-hydroxy-3-[(4-hydroxyphenyl)methylidene]-2H-1-benzopyran-4-one, and how can reaction yields be improved?
- Methodological Answer : A common approach involves the Claisen-Schmidt condensation of ω-substituted dihydroxyacetophenones with 4-hydroxybenzaldehyde derivatives under reflux conditions. For example, dissolving the acetophenone derivative in acetone with excess acyl chloride and anhydrous potassium carbonate, followed by refluxing for 12 hours, yields intermediates that are hydrolyzed with alcoholic KOH to form the final product . Yield optimization requires precise stoichiometric ratios (e.g., 1:2 molar ratio of acetophenone to acyl chloride) and controlled pH during neutralization to minimize side reactions.
Q. How can spectroscopic techniques (e.g., NMR, IR) be applied to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include a downfield singlet (~δ 12.5 ppm) for the 7-hydroxy group and a characteristic doublet (δ 6.8–7.4 ppm) for the 4-hydroxyphenyl substituent. The methylidene proton appears as a singlet near δ 8.2 ppm .
- IR : Stretching vibrations for the carbonyl group (C=O) appear at ~1640 cm⁻¹, while phenolic O–H bonds show broad peaks at 3200–3500 cm⁻¹ .
- UV-Vis : Strong absorption bands at 260–280 nm (π→π* transitions of the chromone core) and 320–340 nm (conjugated phenolic system) confirm electronic transitions .
Advanced Research Questions
Q. What experimental designs are suitable for studying the compound’s interactions with biological targets (e.g., estrogen receptors)?
- Methodological Answer : Use competitive binding assays with radiolabeled estradiol (e.g., ³H-estradiol) in ER-positive cell lines (e.g., MCF-7). Incubate the compound at varying concentrations (1 nM–10 µM) with the receptor lysate, and measure displacement using scintillation counting. Parallel molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to the ERα ligand-binding domain, focusing on hydrogen bonding with Arg394 and hydrophobic interactions with Leu387 .
Q. How do environmental factors (pH, light) influence the compound’s stability, and how can degradation products be characterized?
- Methodological Answer :
- pH Stability : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 40°C for 30 days. Monitor degradation via HPLC (C18 column, mobile phase: methanol/0.1% formic acid, 70:30 v/v, λ = 270 nm). Acidic conditions (pH < 5) may hydrolyze the methylidene group, forming 7-hydroxy-4H-chromen-4-one and 4-hydroxybenzaldehyde .
- Photodegradation : Expose solutions to UV light (254 nm) and analyze using LC-MS/MS. Major photoproducts include quinone derivatives via oxidative cleavage of the chromone ring .
Q. How can contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be resolved?
- Methodological Answer :
- Dose-Dependent Effects : Perform DPPH and FRAP assays at concentrations from 1 µM to 1 mM. Low concentrations (≤10 µM) often show radical scavenging (antioxidant activity), while higher doses (>50 µM) may generate reactive oxygen species (ROS) via Fenton-like reactions, confirmed by fluorescence assays using dichlorofluorescein diacetate (DCFH-DA) .
- Cell Line Variability : Compare results across multiple cell models (e.g., HepG2 vs. RAW 264.7 macrophages) to account for differences in redox enzyme expression (e.g., catalase, SOD) .
Contradictions & Recommendations
- Synthetic Byproducts : reports 80% yields, but impurities (e.g., unreacted acyl chlorides) may require additional purification steps (e.g., column chromatography with silica gel, eluent: ethyl acetate/hexane 3:7) .
- Bioactivity Variability : Differences in solvent systems (DMSO vs. ethanol) for cell-based assays can alter compound solubility and bioactivity; standardize solvents to ≤0.1% v/v .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
